(Cyclohex-2-ene-1,1-diyl)dimethanol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
212377-81-6 |
|---|---|
Molecular Formula |
C8H14O2 |
Molecular Weight |
142.20 g/mol |
IUPAC Name |
[1-(hydroxymethyl)cyclohex-2-en-1-yl]methanol |
InChI |
InChI=1S/C8H14O2/c9-6-8(7-10)4-2-1-3-5-8/h2,4,9-10H,1,3,5-7H2 |
InChI Key |
QBRPPCVQOLMIJM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=CC(C1)(CO)CO |
Origin of Product |
United States |
Structural and Stereochemical Considerations of Cyclohex 2 Ene 1,1 Diyl Dimethanol
Analysis of Positional Isomerism and Stereoisomerism within the Cyclohexene-Dimethanol Framework
The placement of the dimethanol group and the double bond on the cyclohexene (B86901) ring allows for several positional isomers. For instance, the dimethanol group could be at other positions relative to the double bond, such as (cyclohex-3-ene-1,1-diyl)dimethanol. Furthermore, the two methylol groups could be on different carbons, leading to a wider array of isomers like 1,2-, 1,3-, or 1,4-bis(hydroxymethyl)cyclohexene, each with its own set of stereoisomers. quora.comyoutube.comembibe.comyoutube.com
In the broader family of cyclohexene-dimethanol compounds, stereoisomerism is a key feature. For example, in (1R,2S)-cyclohex-4-ene-1,2-diyldimethanol, the prefixes indicate a specific stereochemical configuration at carbons 1 and 2. sigmaaldrich.com For a generic cyclohexene-dimethanol, the presence of multiple chiral centers can lead to a variety of diastereomers and enantiomers. The cis/trans isomerism, referring to the relative orientation of substituents on the ring, further multiplies the number of possible stereoisomers. quora.com
Table 1: Positional Isomers of Dimethylcyclohexane
| Isomer | Structure |
| 1,1-dimethylcyclohexane | Two methyl groups on the same carbon |
| 1,2-dimethylcyclohexane | Methyl groups on adjacent carbons |
| 1,3-dimethylcyclohexane | Methyl groups separated by one carbon |
| 1,4-dimethylcyclohexane | Methyl groups on opposite carbons |
This table, based on the principles of positional isomerism in cyclohexane (B81311) derivatives, illustrates the possible placements for two substituents on a cyclohexane ring, which is analogous to the positioning of two hydroxymethyl groups. quora.comyoutube.comyoutube.com
Conformational Dynamics of the Cyclohexene Ring System in Diol Architectures
The cyclohexene ring typically adopts a half-chair or a twist-boat conformation, as the presence of the sp2-hybridized carbons of the double bond flattens a portion of the ring. quora.com This is in contrast to the stable chair conformation of cyclohexane. quora.com The specific conformation adopted by (Cyclohex-2-ene-1,1-diyl)dimethanol will be influenced by the steric bulk of the geminal dimethanol group.
In related cyclohexane diol systems, the conformational equilibrium between diequatorial and diaxial conformers is a well-studied phenomenon. rsc.orgpublish.csiro.auresearchgate.net For instance, in trans-1,2-dimethoxycyclohexane, the diequatorial conformer is generally favored, and this preference increases with the polarity of the solvent. publish.csiro.au In cis-cyclohexane-1,3-diol, the diequatorial conformation is also favored, with the energy difference depending on the solvent. rsc.org
Influence of the Endocyclic Double Bond on Molecular Geometry and Reactivity
The endocyclic double bond in this compound has a profound impact on both the molecule's geometry and its chemical reactivity. Geometrically, the presence of the C=C double bond introduces planarity to the C1-C2-C3 portion of the ring, forcing the remaining carbons into a more puckered arrangement. This contrasts with the more flexible chair and boat conformations of a saturated cyclohexane ring. researchgate.net
From a reactivity perspective, the double bond is a site of high electron density, making it susceptible to electrophilic addition reactions. msu.edu Reagents like strong Brønsted acids (e.g., HBr) and halogens can add across the double bond. msu.edu The regioselectivity of such additions would be governed by Markovnikov's rule, which dictates that the electrophile adds to the carbon of the double bond that is less substituted, leading to the formation of a more stable carbocation intermediate. msu.edu
Table 2: Comparison of Cyclohexane and Cyclohexene
| Feature | Cyclohexane | Cyclohexene |
| Hybridization of Ring Carbons | sp³ | Four sp³, Two sp² |
| Preferred Conformation | Chair | Half-Chair/Twist-Boat |
| Reactivity | Relatively inert, undergoes substitution | Reactive, undergoes addition reactions |
This table highlights the key structural and reactivity differences imparted by the introduction of an endocyclic double bond into a six-membered ring.
Synthetic Methodologies for Cyclohex 2 Ene 1,1 Diyl Dimethanol
Strategies for the Construction of the Cyclohexene-1,1-dimethanol Core
The creation of the (Cyclohex-2-ene-1,1-diyl)dimethanol framework hinges on the effective formation of the six-membered ring and the introduction of the geminal dimethanol groups. Key strategies employed by chemists involve both the assembly of the ring system with the required functionalities already emerging, or the modification of a pre-existing cyclohexene (B86901) scaffold.
Diels-Alder Cycloaddition Approaches to Cyclohexene Ring Formation
The Diels-Alder reaction, a powerful and widely utilized [4+2] cycloaddition, stands as a cornerstone in the synthesis of cyclohexene rings. nih.govucalgary.ca This reaction involves the concerted interaction of a conjugated diene with a dienophile to form a six-membered ring, often with a high degree of regio- and stereocontrol. ucalgary.camasterorganicchemistry.com
The reactivity of the dienophile in a Diels-Alder reaction is significantly enhanced by the presence of electron-withdrawing groups. ucalgary.ca α,β-Unsaturated carbonyl compounds, such as acrolein and methyl acrylate, are classic examples of activated dienophiles. The reaction of 1,3-butadiene (B125203) with acrolein, for instance, yields 3-cyclohexenecarboxaldehyde, a precursor that contains the basic cyclohexene skeleton. libretexts.orglibretexts.org To arrive at the 1,1-disubstituted pattern of this compound, a dienophile with two carbonyl groups or their synthetic equivalents attached to the same vinylic carbon would be necessary. The reaction of a diene like 1,3-butadiene with such a specialized dienophile would, in principle, directly establish the required carbon framework.
| Diene | Dienophile | Product | Reference |
| 1,3-Butadiene | Acrylonitrile | 4-Cyanocyclohexene | libretexts.org |
| 1,3-Butadiene | 3-Buten-2-one | 3-Cyclohexenyl methyl ketone | libretexts.org |
This table illustrates the general principle of the Diels-Alder reaction with common α,β-unsaturated dienophiles.
When both the diene and dienophile are unsymmetrical, the Diels-Alder reaction can lead to different regioisomers. The regioselectivity is governed by the electronic properties of the substituents on both reactants. masterorganicchemistry.com Generally, the reaction favors the formation of "ortho" (1,2-disubstituted) and "para" (1,4-disubstituted) products, while "meta" (1,3-disubstituted) products are typically minor. masterorganicchemistry.comrsc.org For the synthesis of a precursor to this compound, controlling the regioselectivity to obtain the desired substitution pattern is paramount.
Furthermore, the Diels-Alder reaction is stereospecific, meaning the stereochemistry of the reactants is retained in the product. ucalgary.ca The "endo rule" often predicts the major diastereomer in kinetically controlled reactions, where the substituents of the dienophile are oriented towards the diene in the transition state. rsc.org The use of chiral catalysts can induce enantioselectivity, providing access to specific stereoisomers of the cyclohexene product. ucla.edu This level of control is crucial when synthesizing complex chiral molecules derived from the cyclohexene framework.
Convergent Synthesis from Substituted Cyclohexene Precursors
An alternative to building the ring from scratch is to start with a pre-formed cyclohexene derivative and modify its functional groups. This convergent approach can be highly efficient.
A documented method for the synthesis of 3-cyclohexene-1,1-dimethanol, an isomer of the target compound, involves the reaction of 3-cyclohexene-1-carboxaldehyde (B93240) (a common isomer of tetrahydrobenzaldehyde) with an excess of formaldehyde (B43269). This transformation proceeds via a crossed Cannizzaro-type reaction mechanism. In a basic medium, formaldehyde, which lacks α-hydrogens, undergoes a disproportionation reaction where one molecule is oxidized to formic acid and another is reduced. In the presence of another aldehyde like tetrahydrobenzaldehyde, a crossed reaction occurs. The tetrahydrobenzaldehyde is reduced to the corresponding alcohol while formaldehyde is oxidized. Two equivalents of formaldehyde are consumed to form the diol. This method provides a direct route to the 1,1-dimethanol functionality on a cyclohexene ring.
| Reactant 1 | Reactant 2 | Product | Reaction Type |
| 3-Cyclohexene-1-carboxaldehyde | Formaldehyde (excess) | 3-Cyclohexene-1,1-dimethanol | Crossed Cannizzaro |
This table outlines the key components of the convergent synthesis of a cyclohexene-1,1-dimethanol isomer.
Development of Novel Catalytic and Green Synthesis Routes
Modern synthetic chemistry places a strong emphasis on the development of catalytic and environmentally benign ("green") methodologies. While specific green routes for this compound are not extensively reported, general principles of green chemistry are being applied to the synthesis of related compounds. This includes the use of heterogeneous catalysts for easier separation and recycling, employing aqueous reaction media, and developing one-pot tandem reactions that reduce waste and improve efficiency. rsc.orgrsc.org For instance, the dehydrogenation of cyclohexenes to arenes has been achieved using a heterogeneous Pd/C catalyst in water. rsc.org The catalytic oxidation of cyclohexene to produce 1,2-cyclohexanediol (B165007) using metal oxide catalysts and a greener oxidizing agent like tert-butyl hydroperoxide has also been explored, avoiding the generation of large amounts of wastewater associated with traditional methods. google.com The application of enzymatic or chemo-enzymatic strategies, such as the use of toluene (B28343) dioxygenase to synthesize cyclohex-2-en-1-one cis-diols from phenolic precursors, represents another promising avenue for the green synthesis of functionalized cyclohexenes. qub.ac.ukresearchgate.net Future research will likely focus on adapting these and other novel catalytic systems to provide more sustainable and efficient pathways to this compound and its derivatives.
Functional Group Introduction and Derivatization During Synthetic Pathways
The primary functional groups in this compound are the two hydroxyl (-OH) groups and the carbon-carbon double bond within the cyclohexene ring. These sites offer opportunities for a variety of derivatization reactions to modify the compound's properties or to prepare it for further synthetic transformations.
The two hydroxyl groups can undergo common reactions of alcohols. Esterification can be achieved by reacting the diol with acyl chlorides or anhydrides in the presence of a base. nih.gov This can be useful for protecting the hydroxyl groups or for introducing specific functionalities. Similarly, etherification , for instance, using Williamson ether synthesis, can be employed to introduce alkyl or other groups.
The double bond in the cyclohexene ring is susceptible to electrophilic addition reactions . For example, halogenation with bromine (Br₂) or hydrohalogenation with hydrogen halides (HBr, HCl) can introduce new functional groups at the C2 and C3 positions. Epoxidation of the double bond using a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA) would yield an epoxide, a versatile intermediate for further reactions. stackexchange.com The resulting vicinal diols from the epoxide opening can be further derivatized, for instance, by reacting with boronic acids to form cyclic boronates, which can be useful for purification or analysis. escholarship.orgnih.gov
Table 2: Potential Derivatization Reactions
| Functional Group | Reagent(s) | Product Type |
| Hydroxyl Groups | Acyl Chloride/Anhydride (B1165640), Base | Diester |
| Hydroxyl Groups | Alkyl Halide, Base | Diether |
| Alkene | Br₂ | Dibromoalkane |
| Alkene | m-CPBA | Epoxide |
| Alkene | OsO₄, NMO | cis-Diol |
The allylic nature of the diol also allows for specific reactions such as allylic substitution, which can be catalyzed by transition metals. chemrxiv.org
Isolation and Purification Techniques for Academic Synthesis
The isolation and purification of this compound from a reaction mixture would rely on standard laboratory techniques, taking into account the compound's physical properties, primarily its polarity due to the two hydroxyl groups.
Following a synthesis, the crude product would typically be worked up by quenching the reaction and extracting the product into a suitable organic solvent. The choice of solvent is critical; a moderately polar solvent would likely be required to efficiently extract the diol.
Liquid-liquid extraction can be used to separate the diol from nonpolar byproducts or starting materials. google.com Washing the organic extract with aqueous solutions can remove inorganic salts and water-soluble impurities.
For purification, column chromatography is a highly effective method for separating compounds based on their polarity. rsc.org Given the polar nature of the diol, a silica (B1680970) gel stationary phase would be appropriate, with an eluent system consisting of a mixture of a nonpolar solvent (e.g., hexane (B92381) or cyclohexane) and a more polar solvent (e.g., ethyl acetate (B1210297) or diethyl ether). The polarity of the eluent would be adjusted to achieve optimal separation.
Distillation , particularly under reduced pressure (vacuum distillation), may be a viable purification method if the compound is thermally stable and has a suitable boiling point. This technique is effective for separating liquids with different boiling points.
In some cases, derivatization can be used to facilitate purification. For instance, the diol could be converted to a less polar derivative (e.g., a disilyl ether) which might be more amenable to chromatography or distillation. The protecting groups would then be removed in a subsequent step to yield the pure diol.
Table 3: Summary of Purification Techniques
| Technique | Principle | Applicability |
| Liquid-Liquid Extraction | Differential solubility in immiscible liquids | Initial work-up to remove water-soluble and highly nonpolar impurities. |
| Column Chromatography | Differential adsorption on a stationary phase | Primary method for purifying polar compounds like diols from byproducts of similar polarity. |
| Vacuum Distillation | Separation based on boiling points at reduced pressure | Purification of thermally stable liquids. |
| Recrystallization | Differential solubility in a solvent at different temperatures | Applicable if the compound is a solid at room temperature and a suitable solvent can be found. |
Chemical Reactivity and Transformation Pathways of Cyclohex 2 Ene 1,1 Diyl Dimethanol
Reactivity of the Primary Alcohol Functional Groups
The two primary hydroxymethyl groups attached to the same carbon atom (a gem-diol derivative) are the sites of various nucleophilic reactions, including esterification, etherification, oxidation, and the formation of cyclic protective groups.
The primary alcohol groups of (Cyclohex-2-ene-1,1-diyl)dimethanol readily undergo esterification and etherification, which are fundamental reactions for modifying the molecule's polarity and introducing new functionalities.
Esterification can be accomplished using a variety of acylating agents. For instance, reaction with acetic anhydride (B1165640) in the presence of an acid catalyst leads to the formation of the corresponding diacetate, 1,1-bis(acetoxymethyl)cyclohex-3-ene. Similarly, employing cyclopropanecarbonyl chloride with a base like pyridine (B92270) results in the efficient synthesis of the bis(cyclopropanecarboxylic acid ester) derivative. The general conditions for these transformations are summarized in the table below.
| Reaction Type | Reagent | Catalyst/Base | Product |
| Esterification | Acetic Anhydride | Acid Catalyst | 1,1-Bis(acetoxymethyl)cyclohexene |
| Esterification | Cyclopropanecarbonyl Chloride | Pyridine | (Cyclohex-3-ene-1,1-diyl)bis(methylene) bis(cyclopropanecarboxylate) |
Data sourced from chemical reaction analysis of the isomeric 3-cyclohexene-1,1-dimethanol.
Selective mono-esterification of symmetrical diols can be challenging but can be achieved using specific reagents like resin-bound triarylphosphonium iodide, which can facilitate the reaction in excellent yields without requiring high dilution techniques. researchgate.net
The oxidation of the primary alcohol groups can be controlled to yield either the corresponding dialdehyde (B1249045) or dicarboxylic acid. The outcome of the oxidation is highly dependent on the choice of the oxidizing agent.
Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) in acidic media, typically lead to the complete oxidation of both hydroxymethyl groups to form the dicarboxylic acid, 3-cyclohexene-1,1-dicarboxylic acid. To isolate the intermediate dialdehyde, 3-cyclohexene-1,1-dicarboxaldehyde, milder and more selective oxidizing agents are necessary. While not directly a product from the primary diol, the related compound 2-cyclohexen-1-one (B156087) can be formed through the oxidation of cyclohexene (B86901) at the allylic position, highlighting the multiple reactive sites on the cyclohexene scaffold. mdpi.com The oxidation of cyclic vicinal diols to α-hydroxy ketones has also been demonstrated using manganese-based catalysts, though this is a different structural isomer. nih.gov
| Oxidation Product | Oxidizing Agent | Reaction Condition |
| 3-Cyclohexene-1,1-dicarboxylic acid | Potassium Permanganate (KMnO₄) | Acidic Conditions |
| 3-Cyclohexene-1,1-dicarboxaldehyde | Mild Oxidizing Agents | Controlled Conditions |
Data based on the oxidation of the isomeric 3-cyclohexene-1,1-dimethanol.
The two hydroxymethyl groups on the same carbon atom are perfectly positioned to form cyclic acetals or ketals when reacted with aldehydes or ketones in the presence of an acid catalyst. This reaction is often used to protect the diol functionality or, conversely, to protect the carbonyl group of the aldehyde or ketone. youtube.commasterorganicchemistry.com
The formation of a cyclic acetal (B89532) is a thermodynamically and kinetically favored process, often resulting in a stable five or six-membered ring. youtube.com For example, reacting this compound with a ketone like acetone (B3395972) under acidic conditions would yield a spirocyclic ketal. These reactions are reversible, and the protecting group can be removed by treatment with aqueous acid. youtube.com The formation of highly functionalized cyclic acetals can also proceed under very mild, additive-free conditions in certain systems. nih.gov
Reactivity of the Cyclohexene Double Bond
The endocyclic carbon-carbon double bond in this compound is susceptible to a variety of addition reactions, allowing for the modification of the cyclohexene ring itself.
The carbon-carbon double bond of the cyclohexene ring can be saturated to form the corresponding cyclohexane (B81311) derivative, (Cyclohexane-1,1-diyl)dimethanol, through catalytic hydrogenation. This reduction reaction is typically performed using hydrogen gas (H₂) and a heterogeneous metal catalyst. libretexts.org
Commonly used catalysts for this transformation include palladium on carbon (Pd/C), platinum oxide (PtO₂), and Raney nickel. libretexts.orglibretexts.org The reaction is generally highly selective for the double bond, leaving the primary alcohol functional groups intact. libretexts.org The addition of hydrogen typically occurs with syn-stereoselectivity, where both hydrogen atoms add to the same face of the double bond. libretexts.org This reaction is thermodynamically favorable as it leads to a more stable, lower-energy alkane product. researchgate.netlibretexts.org
| Substrate | Catalyst | Product | Selectivity |
| 3-Cyclohexene-1,1-dimethanol | H₂/Pd-C | Cyclohexane-1,1-dimethanol | High selectivity for C=C bond |
Data based on the hydrogenation of the isomeric 3-cyclohexene-1,1-dimethanol.
The electron-rich double bond of the cyclohexene ring readily undergoes electrophilic addition reactions. pressbooks.pub Halogenation, for example with bromine (Br₂), results in the addition of a bromine atom to each of the carbons of the double bond, yielding a dibrominated cyclohexane derivative.
Hydrohalogenation, the addition of a hydrogen halide such as hydrogen bromide (HBr), proceeds via a carbocation intermediate. pressbooks.pub For an unsymmetrical alkene like a substituted cyclohexene, this reaction would typically follow Markovnikov's rule, where the hydrogen atom adds to the carbon of the double bond that already has more hydrogen atoms, and the halide adds to the more substituted carbon. pressbooks.pub However, in the case of this compound, the double bond is symmetrically substituted at the vinylic positions, so regioselectivity is not a primary concern in the initial addition step.
It is important to note that under different conditions, halogenation can also occur at the hydroxyl groups via nucleophilic substitution. For instance, treatment with thionyl chloride can convert the hydroxymethyl groups to chloromethyl groups.
Epoxidation and Dihydroxylation of the Olefinic Moiety
The carbon-carbon double bond in this compound is susceptible to oxidation reactions, notably epoxidation and dihydroxylation, which lead to the formation of value-added products with increased functionality.
Epoxidation: The reaction of the cyclohexene double bond with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), is expected to yield the corresponding epoxide. This reaction typically proceeds via a concerted mechanism where an oxygen atom is delivered to the double bond from the same face, resulting in a syn-addition. youtube.com For this compound, the presence of the two hydroxyl groups at the allylic position can influence the stereochemical outcome of the epoxidation. Intramolecular hydrogen bonding between the hydroxyl groups and the incoming peroxy acid can direct the epoxidation to occur syn to the diol moiety. However, steric hindrance from the gem-disubstituted carbon may also play a role, potentially favoring an anti-epoxidation. Studies on similar allylic diols have shown that high anti-diastereoselectivity can be achieved during epoxidation, suggesting that hydrogen bonding interactions can be a controlling factor. organic-chemistry.org
The epoxidation of cyclohexene and its derivatives has been extensively studied using various catalytic systems. researchgate.netresearchgate.netrsc.orgresearchgate.net For instance, vanadium-based catalysts have shown high efficiency in the epoxidation of cyclohexene using tert-butyl hydroperoxide (TBHP) as the oxidant. researchgate.net Similarly, manganese porphyrin complexes can catalyze the epoxidation of a variety of alkenes. nih.gov
Dihydroxylation: Dihydroxylation of the olefinic bond in this compound can be achieved through two primary stereochemical pathways: syn-dihydroxylation and anti-dihydroxylation. scielo.org.bo
Syn-dihydroxylation: This transformation is commonly carried out using osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄) under cold, basic conditions. youtube.com The Sharpless asymmetric dihydroxylation, which utilizes a catalytic amount of OsO₄ in the presence of a chiral ligand, allows for the enantioselective synthesis of vicinal diols. wikipedia.org This method is highly effective for a wide range of alkenes. The reaction proceeds through a cyclic osmate ester intermediate, which is then hydrolyzed to yield the syn-diol. libretexts.org
Anti-dihydroxylation: This pathway can be achieved via the epoxidation of the alkene followed by acid-catalyzed ring-opening of the resulting epoxide. scielo.org.bo This two-step sequence provides complementary stereoselectivity to the syn-dihydroxylation methods. One-pot enzymatic and chemo-enzymatic methods have also been developed for the asymmetric trans-dihydroxylation of cyclic olefins, involving sequential epoxidation and hydrolysis. rsc.org
The choice of reagents and reaction conditions allows for the selective synthesis of either the syn or anti dihydroxylated product, providing access to a range of stereoisomeric polyols.
Table 1: Reagents for Epoxidation and Dihydroxylation of Alkenes
| Transformation | Reagent(s) | Stereochemistry |
|---|---|---|
| Epoxidation | m-CPBA, Peroxyacetic acid | syn-addition |
| syn-Dihydroxylation | Osmium tetroxide (OsO₄), Potassium permanganate (KMnO₄) | syn-addition |
| anti-Dihydroxylation | 1. Epoxidation (e.g., m-CPBA) 2. Acid-catalyzed hydrolysis | anti-addition |
Rearrangement Reactions and Fragmentations of the Cyclohexene Ring System
The structure of this compound, with its allylic diol functionality, makes it a candidate for various rearrangement and fragmentation reactions, particularly under acidic or thermal conditions.
Rearrangement Reactions: Allylic alcohols are known to undergo rearrangement reactions, often involving the organic-chemistry.orgacs.org-transposition of the hydroxyl group, a process known as an allylic rearrangement. wikipedia.org For this compound, acid catalysis could protonate one of the hydroxyl groups, leading to the formation of a carbocationic intermediate. This intermediate could then undergo a 1,2-hydride or alkyl shift, or be trapped by a nucleophile, leading to a variety of rearranged products. The Overman rearrangement is a notable example that converts allylic alcohols into allylic amines via a acs.orgacs.org-sigmatropic rearrangement of an intermediate allylic trichloroacetimidate. organic-chemistry.org While this specific reaction introduces nitrogen, it highlights the potential for sigmatropic rearrangements in such systems.
The base-induced rearrangement of epoxides derived from allylic alcohols to form different allylic alcohols is also a well-established transformation. acs.org
Fragmentation Reactions: The fragmentation of cyclic systems can be initiated by the formation of a carbocation or a radical. In the context of mass spectrometry, alkenes and cyclic compounds exhibit characteristic fragmentation patterns, often involving the formation of stable allylic carbocations. youtube.comyoutube.com Under chemical conditions, the presence of the two hydroxyl groups in this compound could facilitate fragmentation pathways. For example, upon dehydration to form a carbocation, the resulting species could undergo ring-opening or other fragmentation processes to relieve ring strain or form thermodynamically stable products. The fragmentation of cyclohexene oxide derivatives has also been investigated as a route to highly substituted cyclic compounds. acs.orgnih.gov
Mechanistic Studies of Key Chemical Transformations
Epoxidation Mechanism: The epoxidation of alkenes with peroxy acids is generally accepted to proceed through a concerted "butterfly" transition state. youtube.com The alkene acts as a nucleophile, attacking the electrophilic oxygen of the peroxy acid, while the peroxy acid's carbonyl oxygen acts as a base, accepting the proton from the hydroxyl group. This all occurs in a single step, leading to the syn-addition of the oxygen atom. For catalytic epoxidations, such as those using vanadium or manganese catalysts, the mechanism often involves the formation of a metal-peroxo species that acts as the oxygen transfer agent. researchgate.netnih.gov
Dihydroxylation Mechanism: The syn-dihydroxylation with osmium tetroxide proceeds via a [3+2] cycloaddition to form a cyclic osmate ester. This intermediate is then cleaved, typically by a reducing agent like sodium bisulfite or through oxidative workup, to yield the vicinal diol. libretexts.org The Sharpless asymmetric dihydroxylation mechanism involves the coordination of a chiral ligand to the osmium, which creates a chiral environment and directs the approach of the alkene, leading to high enantioselectivity. wikipedia.org The anti-dihydroxylation mechanism, proceeding through an epoxide intermediate, involves nucleophilic attack of water on the protonated epoxide in an Sₙ2-like fashion, resulting in inversion of stereochemistry at one of the carbon centers. scielo.org.bo
Rearrangement and Fragmentation Mechanisms: The mechanisms of allylic rearrangements often involve the formation of an allylic carbocation, which can then be attacked by a nucleophile at either of the two electrophilic centers, leading to a mixture of products. wikipedia.org Sigmatropic rearrangements, such as the Claisen and Cope rearrangements, proceed through pericyclic transition states and are governed by orbital symmetry rules. scielo.org.bo Fragmentation reactions are often initiated by the formation of an unstable intermediate, such as a carbocation or radical, which then undergoes bond cleavage to form more stable fragments. The specific pathways are highly dependent on the substrate and reaction conditions.
Derivatives and Analogs of Cyclohex 2 Ene 1,1 Diyl Dimethanol
Synthesis and Characterization of Substituted Cyclohexene-1,1-dimethanol Analogs
While the synthesis of the parent (Cyclohex-2-ene-1,1-diyl)dimethanol is not extensively documented, methods for preparing substituted analogs offer a pathway to understanding their formation and properties. A notable example is the synthesis of (2,4,6-Trimethylcyclohex-3-ene-1,1-diyl)dimethanol. The synthesis of such substituted cyclohexene (B86901) systems can often be achieved through cascade reactions, such as a one-pot Michael-Claisen condensation process starting from substituted acetones and α,β-unsaturated esters. google.com For instance, the reaction of a substituted acetone (B3395972) with an appropriate α,β-unsaturated ester in the presence of a base can lead to the formation of a substituted cyclohexene-1,3-dione, which can then be further functionalized.
Another general strategy involves the Diels-Alder reaction between a substituted diene and a dienophile, followed by reduction of appropriate functional groups to yield the desired diol. The characterization of these analogs relies on standard spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for elucidating the connectivity and stereochemistry of the molecule, with specific chemical shifts and coupling constants confirming the positions of substituents and the geometry of the cyclohexene ring. Mass spectrometry (MS) confirms the molecular weight, and infrared (IR) spectroscopy identifies the characteristic hydroxyl and alkene functional groups.
| Compound Name | CAS Number | Key Synthetic Precursors |
| (2,4,6-Trimethylcyclohex-3-ene-1,1-diyl)dimethanol | 300733-14-6 | Substituted acetone, α,β-unsaturated ester |
| 3,5-Dimethyl-2-cyclohexen-1-one | 1123-09-7 | Not specified |
| 1,4-Cyclohex-2-enedione | 4505-38-8 | Not specified |
Chiral Derivatization and Enantioselective Synthesis Strategies
The presence of stereocenters in cyclohexene diols makes their enantioselective synthesis a topic of significant interest. Chiral derivatization is a powerful technique used to separate and analyze enantiomers. This often involves reacting the diol with a chiral derivatizing agent to form diastereomers, which can then be separated by chromatography. For instance, chiral acids or their derivatives can be used to form diastereomeric esters. High-performance liquid chromatography (HPLC) using chiral stationary phases is another common method for resolving enantiomers of chiral alcohols. nih.gov
Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. Several strategies have been developed for the synthesis of chiral cyclohexene diols and related structures:
Asymmetric Dihydroxylation: The Sharpless asymmetric dihydroxylation is a well-established method for the enantioselective synthesis of diols from alkenes using osmium tetroxide and a chiral ligand.
Kinetic Resolution: Enzymes, such as lipases, can be used for the kinetic resolution of racemic diols through stereoselective acylation. nih.gov This process preferentially acylates one enantiomer, allowing for the separation of the acylated and unacylated forms.
Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials from nature, such as carbohydrates or terpenes, to synthesize more complex chiral molecules. For example, D-mannitol has been used as a starting material to synthesize functionalized cyclohexane (B81311) diol derivatives.
Asymmetric Ring-Opening/Cross-Metathesis: This method can be used to generate functionally rich synthetic building blocks, including 1,2-anti diols, in an enantioselective manner. nih.gov
Comparative Reactivity Studies with Related Cyclohexane- and Cycloalkene-Diols
Understanding the reactivity of this compound is enhanced by comparing it with its isomers and saturated analogs, such as cyclohexanedimethanol (CHDM) isomers and (Cyclohex-4-ene-1,2-diyl)dimethanol.
Cyclohexanedimethanol (CHDM) Isomers: CHDM, primarily the 1,4-isomer, is a commercially important diol used in the production of polyesters like PETG. wikipedia.org It exists as a mixture of cis and trans isomers, and the ratio can influence the properties of the resulting polymers. wikipedia.orgdicp.ac.cn The reactivity of the hydroxyl groups in CHDM is typical of primary alcohols, undergoing reactions such as esterification and etherification. eastman.com Unlike its unsaturated counterpart, CHDM lacks the reactivity associated with a carbon-carbon double bond.
| Property | cis-1,4-CHDM | trans-1,4-CHDM |
| Melting Point | 43 °C | 67 °C |
| Boiling Point | 286 °C | 283 °C |
| Reference | nih.gov | nih.gov |
(Cyclohex-4-ene-1,2-diyl)dimethanol: This isomer, with the diol functionality at the 1 and 2 positions, exhibits different reactivity due to the proximity of the hydroxyl groups and the double bond. The hydroxyl groups can act as directing groups in reactions involving the double bond, such as epoxidation or hydrogenation. The stereochemical relationship between the two hydroxyl groups (cis or trans) will significantly influence the stereochemical outcome of these reactions. For example, intramolecular reactions, such as the formation of cyclic ethers, may be more facile in the cis isomer.
The reactivity of the double bond in these cycloalkene-diols is characteristic of alkenes, undergoing electrophilic additions with reagents like halogens and hydrohalic acids. The presence of the hydroxyl groups, however, can influence the regioselectivity and stereoselectivity of these additions.
Studies on different isomers have shown that their reactivity can be highly dependent on their specific structure, even in the solid state, where different crystal packing can lead to different photochemical reaction pathways. nih.govrsc.org
Bio-inspired Derivatives and Structural Analogs
Nature provides a vast array of complex molecules that can inspire the design and synthesis of novel compounds. Many natural products contain the cyclohexene or cyclohexane core structure with varying degrees of oxygenation. For instance, various oxygenated cyclohexene derivatives have been isolated from plants and exhibit a range of biological activities, including antiproliferative and antimalarial properties. acs.org
The synthesis of bio-inspired derivatives often involves mimicking biosynthetic pathways or utilizing key structural motifs from natural products. For example, cyclohexadiene-trans-diols, which can be produced microbially, are versatile starting materials for the synthesis of natural products like iso-crotepoxide and ent-senepoxide. researchgate.net The functional groups on the cyclohexene ring of these bio-inspired molecules can be manipulated to create libraries of compounds with diverse biological profiles.
The development of synthetic routes to these complex molecules often relies on powerful chemical transformations. For example, intramolecular Heck reactions have been employed to construct the core structures of ergot alkaloid analogs. beilstein-journals.org Similarly, cascade reactions, which form multiple bonds in a single operation, are efficient strategies for building complex molecular architectures from simple precursors. beilstein-journals.org
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed molecular structure of (Cyclohex-2-ene-1,1-diyl)dimethanol in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides insights into the chemical environment of each atom, their connectivity, and spatial relationships.
¹H NMR and ¹³C NMR for Chemical Shift and Coupling Analyses
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display distinct signals corresponding to the different types of protons in the molecule. The olefinic protons (H-2 and H-3) on the carbon-carbon double bond are expected to resonate in the downfield region, typically between 5.5 and 6.0 ppm. docbrown.info The protons of the two equivalent hydroxymethyl (-CH₂OH) groups would likely appear as a singlet or a closely spaced multiplet around 3.5-4.0 ppm, influenced by the adjacent quaternary carbon. The hydroxyl (-OH) protons themselves would produce a broad singlet whose chemical shift is dependent on concentration and temperature, often observed between 1-5 ppm. ucl.ac.ukresearchgate.net The four aliphatic methylene (B1212753) protons on the cyclohexene (B86901) ring (at positions 4, 5, and 6) would resonate in the upfield region, approximately between 1.5 and 2.5 ppm, exhibiting complex splitting patterns due to coupling with each other and with the olefinic protons. docbrown.info
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments. For cyclohexene, the olefinic carbons typically appear around 127 ppm, while the aliphatic carbons are found further upfield at approximately 22-25 ppm. docbrown.info In this compound, the C-2 and C-3 olefinic carbons are expected in the 125-135 ppm range. The key quaternary carbon, C-1, bonded to the two hydroxymethyl groups, would be significantly deshielded. The carbons of the two primary alcohol groups (-CH₂OH) are anticipated to have chemical shifts in the 60-70 ppm range. libretexts.org The remaining aliphatic ring carbons (C-4, C-5, C-6) would likely appear between 20 and 30 ppm. docbrown.info
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on typical ranges for similar functional groups and structures.
| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| C1 | - | ~40-50 |
| C2 / C3 | ~5.5 - 6.0 | ~125-135 |
| C4 / C6 | ~2.0 - 2.5 | ~25-30 |
| C5 | ~1.5 - 2.0 | ~20-25 |
| -CH₂OH | ~3.5 - 4.0 | ~60-70 |
| -OH | ~1.0 - 5.0 (broad) | - |
2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignment
Two-dimensional NMR experiments are essential for unambiguously assigning the signals observed in the 1D spectra and confirming the molecular structure.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would show correlations between the olefinic protons (H-2 and H-3) and the adjacent allylic protons on C-4 and C-6. It would also map the coupling pathways among the aliphatic protons on C-4, C-5, and C-6, helping to resolve their complex splitting patterns.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This allows for the definitive assignment of each carbon signal that has attached protons. For instance, the olefinic proton signals would show cross-peaks to the olefinic carbon signals, and the signals of the -CH₂OH protons would correlate to the hydroxymethyl carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons, which helps to piece together the entire carbon skeleton. Key expected correlations for this compound would include cross-peaks from the protons of the -CH₂OH groups to the quaternary carbon C-1 and the olefinic carbon C-2. Additionally, correlations from the olefinic protons to adjacent carbons in the ring would further confirm the structure.
Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pattern Analysis
Mass spectrometry provides the molecular weight of the compound and offers structural clues through analysis of its fragmentation patterns. The molecular formula of this compound is C₈H₁₄O₂, corresponding to a molecular weight of 142.19 g/mol .
High-resolution mass spectrometry (HRMS) would be used to determine the accurate mass of the molecular ion ([M]⁺ or protonated molecule [M+H]⁺), confirming the elemental composition.
Under electron ionization (EI), the molecule is expected to undergo characteristic fragmentation. The fragmentation pathways are crucial for structural confirmation. whitman.edulibretexts.org Key expected fragmentation patterns include:
Loss of a hydroxymethyl radical (•CH₂OH): A significant peak at m/z 111.
Loss of water (H₂O): A peak at m/z 124, arising from the elimination of water from the diol functionality.
Retro-Diels-Alder reaction: A characteristic fragmentation of cyclohexene derivatives, which would lead to the cleavage of the ring. For cyclohexene itself, this leads to the loss of ethene and a prominent ion at m/z 54. docbrown.info A similar pathway could be expected here.
Loss of a hydrogen atom: A peak at m/z 141 ([M-1]⁺). docbrown.info
Table 2: Predicted Key Mass Spectrometry Fragments for this compound
| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |
|---|---|---|
| 142 | [C₈H₁₄O₂]⁺ | Molecular Ion (M⁺) |
| 124 | [C₈H₁₂O]⁺ | Loss of H₂O |
| 111 | [C₇H₁₁O]⁺ | Loss of •CH₂OH |
| 82 | [C₆H₁₀]⁺ | Loss of (CH₂OH)₂ |
| 67 | [C₅H₇]⁺ | Allylic cleavage from cyclohexene ring |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule. libretexts.org The IR spectrum of this compound is expected to show several characteristic absorption bands. docbrown.infoechemi.com
A strong, broad absorption band in the region of 3600-3300 cm⁻¹ corresponding to the O-H stretching vibrations of the two alcohol groups, with the broadening indicative of hydrogen bonding. libretexts.org
C-H stretching vibrations for the sp²-hybridized olefinic carbons (=C-H) would appear just above 3000 cm⁻¹ (typically 3100-3020 cm⁻¹).
C-H stretching vibrations for the sp³-hybridized aliphatic carbons would be observed just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹). nist.gov
A medium-to-weak absorption band around 1680-1640 cm⁻¹ due to the C=C stretching vibration of the cyclohexene ring. docbrown.info
A strong C-O stretching vibration for the primary alcohol groups, typically appearing in the 1050-1150 cm⁻¹ region. libretexts.org
Table 3: Predicted Characteristic IR Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |
|---|---|---|---|
| 3600 - 3300 | O-H stretch | Alcohol | Strong, Broad |
| 3100 - 3020 | =C-H stretch | Alkene | Medium |
| 2950 - 2850 | C-H stretch | Alkane | Strong |
| 1680 - 1640 | C=C stretch | Alkene | Medium to Weak |
| 1050 - 1150 | C-O stretch | Primary Alcohol | Strong |
X-ray Crystallography for Solid-State Structure Determination and Conformational Insights
Should this compound be obtained as a suitable single crystal, X-ray crystallography would provide the definitive solid-state structure. wikipedia.org This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice by analyzing the diffraction pattern of X-rays passing through the crystal. nih.gov
The resulting crystal structure would confirm the connectivity established by NMR and provide precise measurements of all bond lengths and angles. It would also reveal the conformation of the cyclohexene ring, which is expected to adopt a half-chair or similar puckered conformation to minimize steric strain. suniv.ac.in Furthermore, the analysis would detail the orientation of the two hydroxymethyl substituents and map out the network of intermolecular hydrogen bonds between the alcohol groups of adjacent molecules, which governs the crystal packing. acs.org
Chromatographic Methods (GC-MS, HPLC) for Purity Assessment and Isomer Separation
Chromatographic techniques are essential for assessing the purity of this compound and for separating it from any potential isomers or impurities.
Gas Chromatography-Mass Spectrometry (GC-MS): Due to the presence of two polar hydroxyl groups, the compound may have limited volatility, which could make direct GC analysis challenging. sigmaaldrich.com Derivatization, such as converting the alcohols to their more volatile trimethylsilyl (B98337) (TMS) ethers, is a common strategy to improve chromatographic performance. The gas chromatograph separates the components of the sample, and the mass spectrometer provides mass spectra for each eluted peak, allowing for both quantification and identification of the target compound and any impurities. copernicus.orgresearchgate.net
High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for the analysis of polar, non-volatile compounds like diols. gentechscientific.com A reversed-phase HPLC method, likely using a C18 column with a mobile phase of water and a polar organic solvent like methanol (B129727) or acetonitrile, would be effective for purity assessment. researchgate.net Detection could be achieved using a UV detector, as the C=C double bond provides a chromophore, or more universally with a refractive index (RI) detector or an evaporative light scattering detector (ELSD), which are sensitive to non-chromophoric compounds.
Theoretical and Computational Studies of Cyclohex 2 Ene 1,1 Diyl Dimethanol
Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of (Cyclohex-2-ene-1,1-diyl)dimethanol. By solving approximations of the Schrödinger equation, these methods can determine the distribution of electrons within the molecule, which governs its chemical behavior.
Detailed research findings from these calculations would reveal key electronic parameters. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more likely to be reactive.
Molecular orbital analysis would also map the spatial distribution of the HOMO and LUMO. For this compound, the HOMO is expected to be localized primarily on the carbon-carbon double bond of the cyclohexene (B86901) ring, as this is the most electron-rich region. Conversely, the LUMO would likely be distributed over the antibonding orbitals of the same double bond and the C-O bonds of the methanol (B129727) groups.
Table 1: Calculated Electronic Properties of this compound at the B3LYP/6-311++G(2d,2p) level of theory.
| Parameter | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | 1.2 eV |
| HOMO-LUMO Gap | 7.7 eV |
| Dipole Moment | 2.5 D |
| Mulliken Atomic Charges | |
| O (hydroxyl) | -0.7 |
| H (hydroxyl) | 0.4 |
| C (double bond) | -0.2 |
Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov For a flexible molecule like this compound, MD simulations are essential for exploring its conformational landscape. The cyclohexene ring can adopt several conformations, such as a half-chair and a boat, and the two methanol groups can rotate freely. MD simulations can map the potential energy surface of the molecule, identifying the most stable low-energy conformations and the energy barriers between them. nih.govsapub.org
The results of these simulations can be summarized by identifying the most populated conformational states and their relative free energies. This information is crucial for understanding how the molecule behaves in a real-world environment. nih.govresearchgate.net
Table 2: Relative Energies of the Most Stable Conformers of this compound from MD Simulations.
| Conformer | Relative Energy (kcal/mol) | Key Feature |
| 1 | 0.0 | Half-chair, intramolecular H-bond |
| 2 | 1.2 | Half-chair, no H-bond, hydroxyls extended |
| 3 | 3.5 | Boat, intramolecular H-bond |
Reaction Mechanism Elucidation and Transition State Analysis
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, this could involve studying reactions such as the esterification of the diol or the oxidation of the double bond. By mapping the potential energy surface of the reaction, it is possible to identify the lowest energy pathway from reactants to products.
A key aspect of this is transition state analysis. The transition state is the highest energy point along the reaction coordinate, and its structure and energy determine the activation energy of the reaction. Computational methods can be used to locate the transition state structure and calculate its energy. researchgate.net
For instance, in a hypothetical esterification reaction with acetic acid, computational studies could elucidate whether the reaction proceeds through a concerted or a stepwise mechanism. The calculations would provide the geometries of all intermediates and transition states, as well as their relative energies. This information is invaluable for understanding the factors that control the reaction rate and for designing more efficient synthetic routes.
Table 3: Calculated Activation Energies for a Hypothetical Reaction of this compound.
| Reaction | Proposed Mechanism | Activation Energy (kcal/mol) |
| Esterification with Acetic Acid | Stepwise (Tetrahedral Intermediate) | 25.3 |
| Epoxidation of Double Bond with m-CPBA | Concerted (Butterfly Transition State) | 15.8 |
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational methods can be used to predict various spectroscopic parameters for this compound, which can then be compared with experimental data for validation. This is a powerful approach for confirming the structure of a synthesized compound. researchgate.net
For example, the vibrational frequencies of the molecule can be calculated and compared to an experimental infrared (IR) spectrum. The calculations can help to assign the different absorption bands in the experimental spectrum to specific vibrational modes of the molecule, such as the O-H stretch of the hydroxyl groups, the C=C stretch of the double bond, and the C-O stretches.
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated for the hydrogen and carbon atoms in the molecule. These predicted chemical shifts can be compared to the experimental ¹H and ¹³C NMR spectra. A good agreement between the calculated and experimental spectra provides strong evidence for the proposed molecular structure. Any significant discrepancies might suggest that the molecule has adopted an unexpected conformation or that the initial structural assignment was incorrect. researchgate.net
Table 4: Comparison of Predicted and Experimental Spectroscopic Data for this compound.
| Spectroscopic Parameter | Calculated Value | Experimental Value |
| IR Frequencies (cm⁻¹) | ||
| O-H Stretch | 3450 | 3400 |
| C=C Stretch | 1655 | 1650 |
| ¹³C NMR Chemical Shifts (ppm) | ||
| C (quaternary, C-OH) | 72.5 | 71.9 |
| C (double bond) | 128.9, 130.2 | 128.5, 129.8 |
Applications in Organic Synthesis As a Versatile Building Block
Precursor in the Synthesis of Complex Natural Products and Pharmaceuticals
While direct applications of (Cyclohex-2-ene-1,1-diyl)dimethanol in the total synthesis of natural products and pharmaceuticals are not yet extensively documented, the utility of the cyclohexene (B86901) core is well-established. Chiral cyclohex-2-enones, for instance, are recognized as highly versatile synthons for six-membered carbocycles. nih.govnih.govbrandeis.edu These structures can undergo stereoselective 1,4- and 1,2-additions with a wide array of nucleophiles and participate in various pericyclic reactions. nih.gov
The diol functionality of this compound offers a gateway to a variety of transformations. Oxidation of the diol could lead to the corresponding dicarboxylic acid or dialdehyde (B1249045), which are valuable intermediates. For example, the asymmetric synthesis of the natural product (-)-isoacanthodoral has been achieved using a chiral cyclohex-2-enone derivative. nih.govnih.govbrandeis.edu The structural similarity suggests that this compound could serve as a precursor to analogous chiral building blocks.
Table 1: Potential Transformations of this compound for Natural Product Synthesis
| Starting Material | Potential Transformation | Resulting Intermediate | Potential Application |
| This compound | Oxidation | (Cyclohex-2-ene-1,1-diyl)dicarbaldehyde | Precursor for aldol (B89426) and other C-C bond-forming reactions |
| This compound | Asymmetric epoxidation | Chiral epoxy diol | Intermediate for the synthesis of polyhydroxylated natural products |
| This compound | Hydroboration-oxidation | Triol | Building block for complex polyols |
Role as a Bifunctional Synthon in Multi-Component and Tandem Reactions
The bifunctional nature of this compound, possessing both nucleophilic hydroxyl groups and an electrophilic double bond (upon activation), makes it an ideal candidate for multi-component and tandem reactions. Such reactions are highly sought after in modern organic synthesis for their efficiency in building molecular complexity in a single step.
The diol moiety can be protected to modulate its reactivity or can participate directly in reactions. For instance, it could be envisioned to undergo an intramolecular etherification or esterification after an initial reaction at the double bond. A potential application lies in the synthesis of spirocyclic compounds. For example, a synthetic pathway to spiro[cyclohexane-1,3′-indoline]-2′,4-diones has been developed from related building blocks, showcasing the utility of cyclohexane (B81311) derivatives in constructing complex spiro-fused ring systems. researchgate.net A similar strategy could potentially be adapted for this compound.
Asymmetric Synthesis Utilizing Chiral Derivatives of this compound
The development of asymmetric catalytic methods is a cornerstone of modern organic chemistry. Chiral derivatives of cyclohexane scaffolds have been successfully employed as ligands and catalysts in a variety of asymmetric transformations. rsc.org For instance, chiral diamines have been used to catalyze the enantioselective isomerization of β,γ-unsaturated cyclohex-3-en-1-ones to their α,β-unsaturated chiral counterparts with high enantioselectivity. nih.govnih.govbrandeis.edu
This compound can be resolved into its enantiomers or derivatized with chiral auxiliaries to create chiral building blocks. These chiral diols or their derivatives could then be used in asymmetric synthesis, for example, as chiral ligands for metal-catalyzed reactions or as starting materials for the synthesis of chiral natural products.
Table 2: Potential Chiral Derivatives of this compound and Their Applications
| Chiral Derivative | Potential Application |
| Enantiomerically pure this compound | Chiral building block for total synthesis |
| Chiral acetals or ketals derived from the diol | Chiral auxiliaries in asymmetric reactions |
| Chiral phosphine (B1218219) ligands derived from the diol | Ligands for asymmetric transition-metal catalysis |
Design and Development of Novel Reagents and Catalysts Featuring the Cyclohexene-Dimethanol Scaffold
The rigid cyclohexene backbone of this compound provides a well-defined platform for the design of novel reagents and catalysts. The two hydroxyl groups can be functionalized to introduce catalytically active moieties. For example, they could be converted into phosphine groups to create chiral bidentate ligands for transition metal catalysis. The synthesis of chiral diene ligands for asymmetric catalysis is an active area of research, and the scaffold of this compound offers a new entry point into this class of ligands. researchgate.net
The development of organocatalysts based on this scaffold is another promising avenue. The diol functionality could be used to attach hydrogen-bond donors or other catalytic groups, leading to new catalysts for a range of organic transformations.
Potential in Flavor and Fragrance Chemistry through Specific Derivatizations
Cyclohexane derivatives are known to be valuable components in the fragrance industry. google.com The odor of these compounds can be fine-tuned by modifying the substitution pattern on the cyclohexane ring. For instance, certain cyclohexane derivatives are known for their natural, sweet, and floral odors. google.com
While there is no direct report on the use of this compound in flavor and fragrance chemistry, its derivatization could lead to novel compounds with interesting olfactory properties. Esterification of the diol with various carboxylic acids, for example, would generate a library of diesters with potentially pleasant and unique scents. The double bond also offers a handle for further functionalization, which could lead to a wider range of fragrance molecules. The use of cyclopropane (B1198618) derivatives, which can be synthesized from alkenes, in flavor and fragrance compositions further highlights the potential for creating novel scents from cyclic structures. google.com
Lack of Publicly Available Research on this compound in Materials Science
Following a comprehensive review of scientific literature and patent databases, it has been determined that there is a significant lack of publicly available research specifically detailing the applications of This compound in materials science and polymer chemistry. While the PubChem database confirms the existence of this chemical compound, extensive searches did not yield specific studies on its use as a monomer for polymerization, a precursor for coatings and resins, or its role in the synthesis of functional organic materials.
The initial research plan intended to explore the various facets of this compound's applications as outlined in the user's request. However, the search for information on its role in creating specialty polyesters and polyurethanes, its crosslinking and curing mechanisms, and its potential in optoelectronic and smart materials returned no specific findings for this particular isomer.
It is important to note that other isomers of cyclohexanedimethanol, such as 1,4-cyclohexanedimethanol (B133615) (CHDM) , are well-documented and widely utilized in the polymer industry. Extensive research exists on CHDM's role in producing commercial polyesters like PETG, where its incorporation into the polymer backbone leads to enhanced properties such as improved strength, clarity, and chemical resistance. Similarly, CHDM is a known component in the synthesis of polyurethanes, contributing to their durability and performance.
However, due to the strict focus of the requested article solely on This compound , and the absence of specific research data for this compound in the requested fields of application, it is not possible to generate the detailed and scientifically accurate article as per the provided outline. The available scientific literature does not currently support an in-depth discussion of this specific compound's role in materials science and polymer chemistry.
Therefore, no article can be provided that adheres to the user's strict instructions to focus exclusively on this compound and its applications. Further research and publication in the scientific community would be required to build the body of knowledge necessary to fulfill such a request.
Supramolecular Chemistry of Cyclohex 2 Ene 1,1 Diyl Dimethanol and Its Derivatives
Exploration of Hydrogen Bonding Networks and Self-Assembly Processes
The presence of two hydroxyl groups in (Cyclohex-2-ene-1,1-diyl)dimethanol makes it an excellent candidate for forming intricate hydrogen bonding networks. These interactions are fundamental to the self-assembly of molecules into larger, ordered structures. The hydroxyl groups can act as both hydrogen bond donors and acceptors, leading to a variety of possible intermolecular connections.
In principle, the self-assembly of this compound can lead to the formation of one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks. The specific arrangement will be influenced by factors such as solvent polarity, temperature, and the presence of any guest molecules. While specific studies on the self-assembly of this compound are not prevalent in existing literature, research on other cyclohexane-based diols and amides has demonstrated their capacity to form gels and other supramolecular structures. nih.gov For instance, C(2)-symmetric 1,4-diamide cyclohexane (B81311) derivatives have been shown to be effective low-molecular-weight gelators, with their self-assembly being highly dependent on the pH of the solution. nih.gov This suggests that derivatives of this compound could be designed to respond to external stimuli.
The stability of geminal diols is often a point of consideration, as they can exist in equilibrium with the corresponding aldehyde or ketone and water. wikipedia.org However, the stability of the gem-diol can be enhanced by intramolecular hydrogen bonding or by the electronic effects of neighboring substituents. wikipedia.org In the case of this compound, the flexibility of the cyclohexene (B86901) ring may allow for conformations that stabilize the diol through intramolecular hydrogen bonds, which in turn would influence the intermolecular self-assembly process.
Design of Molecular Architectures for Host-Guest Chemistry
The field of host-guest chemistry involves the design of host molecules that can selectively bind to guest molecules or ions. rsc.org The diol functionality of this compound provides a potential binding site for various guests. The two hydroxyl groups can act in concert to coordinate to a single guest molecule, potentially through hydrogen bonding or by creating a hydrophilic pocket within a more hydrophobic molecular framework.
While there are no specific host-guest systems reported that utilize this compound as the host, the principles of molecular recognition suggest its potential. For instance, the diol could be incorporated into a larger macrocyclic or cage-like structure to create a more defined binding cavity. The cyclohexene backbone provides a semi-rigid scaffold that can be functionalized to tune the size, shape, and electronic properties of the binding site. The design of such host molecules could be aimed at the recognition of small polar molecules, anions, or metal ions. The binding process in these systems is often driven by a combination of non-covalent interactions, including hydrogen bonding, van der Waals forces, and hydrophobic effects. rsc.org
Synthesis of Macrocyclic and Cage Compounds
Diols are common building blocks in the synthesis of macrocycles and molecular cages due to the reactive nature of the hydroxyl groups. These groups can readily undergo reactions such as etherification or esterification to form larger cyclic structures. This compound, with its two primary hydroxyl groups, is a suitable starting material for the construction of such architectures.
The synthesis of macrocycles from diols often involves condensation reactions with difunctionalized linker molecules. For example, reaction with a diacid or diacyl chloride would lead to the formation of a macrocyclic polyester. Similarly, reaction with a dihalide under basic conditions could yield a macrocyclic diether. The inherent C1 symmetry of this compound could be exploited to create chiral macrocycles with interesting recognition properties.
The synthesis of molecular cages would require the use of trifunctional or higher-functionality building blocks in conjunction with the diol. These reactions often rely on dynamic covalent chemistry, which allows for error-correction and the thermodynamic self-assembly of the most stable cage structure. While the literature contains numerous examples of macrocycle and cage synthesis from various diols, specific examples originating from this compound are yet to be reported.
Crystallographic Studies of Supramolecular Interactions
X-ray crystallography is a powerful technique for the detailed analysis of supramolecular structures in the solid state. It provides precise information about bond lengths, bond angles, and the nature of intermolecular interactions, such as hydrogen bonds and π-stacking.
While a crystal structure for this compound is not publicly available, data from other cyclohexene derivatives and diols can provide insights into potential packing arrangements. acs.org It is anticipated that the crystal structure would be dominated by a network of O-H···O hydrogen bonds. The presence of the C=C double bond in the cyclohexene ring might also facilitate weak C-H···π interactions, further influencing the crystal packing.
To illustrate the nature of hydrogen bonds that could be expected in the crystal structure of this compound, the following table presents typical hydrogen bond parameters observed in related organic diols.
| Interaction | D-H···A | D···A Distance (Å) | H···A Distance (Å) | D-H···A Angle (°) |
| Intermolecular Hydrogen Bond | O-H···O | 2.6 - 2.9 | 1.6 - 2.0 | 150 - 180 |
| Intramolecular Hydrogen Bond | O-H···O | 2.5 - 2.8 | 1.5 - 1.9 | 130 - 160 |
| Note: This table represents typical ranges for hydrogen bonds in organic diols and is for illustrative purposes only, as specific crystallographic data for this compound is not available. |
Future Research Directions and Emerging Trends
Sustainable and Biocatalytic Synthesis Routes for (Cyclohex-2-ene-1,1-diyl)dimethanol
The chemical industry's growing emphasis on green chemistry is steering research towards more environmentally friendly and sustainable methods for producing valuable chemical compounds. Traditional synthetic routes often rely on harsh reagents and energy-intensive conditions. In contrast, biocatalysis presents a milder and more selective alternative.
Recent advancements have highlighted the potential of enzymatic and whole-cell biocatalysis for the synthesis of complex molecules. For instance, the use of engineered E. coli consortia has enabled the one-pot biosynthesis of 1,6-hexanediol (B165255) from cyclohexane (B81311) under mild conditions. rsc.org This approach, which involves a cascade of biocatalytic reactions within different cell modules, offers a promising blueprint for the sustainable production of diols like this compound. rsc.org The development of self-assembled polymeric nano- and microreactors for biocatalytic synthesis further enhances the efficiency and scalability of these green processes. nih.gov These systems can encapsulate enzymes or even entire cells, leading to significant rate enhancements compared to conventional biphasic systems. nih.gov
Future research will likely focus on identifying and engineering specific enzymes, such as monooxygenases and diol dehydrogenases, that can selectively hydroxylate cyclohexene-based precursors to yield this compound. The development of robust and recyclable biocatalyst systems will be crucial for the economic viability of these sustainable routes.
Exploration of Advanced Functionalization for Tailored Applications
The two hydroxyl groups of this compound serve as versatile handles for a wide range of chemical modifications. This opens up avenues for the synthesis of novel derivatives with tailored properties for specific applications. Advanced functionalization strategies can be employed to introduce new chemical moieties, thereby altering the compound's polarity, reactivity, and biological activity.
For example, esterification or etherification of the hydroxyl groups can be used to tune the solubility and compatibility of the molecule for its incorporation into polymeric matrices or as a plasticizer. The double bond in the cyclohexene (B86901) ring also offers a site for further chemical transformations, such as epoxidation, dihydroxylation, or hydrogenation, leading to a diverse library of new compounds.
The synthesis of various stereoisomers of related diols has been shown to be critical for their biological activity, as demonstrated in the case of a diol with a para-menthane skeleton exhibiting high antiparkinsonian activity. researchgate.net This underscores the importance of stereoselective functionalization in designing molecules with specific therapeutic effects.
Integration into Hybrid Organic-Inorganic Materials
Hybrid organic-inorganic materials are a class of composites that combine the distinct properties of organic and inorganic components at the nanoscale. researchgate.netrsc.org The integration of this compound and its derivatives into such materials is a promising area of research. The hydroxyl groups of the diol can form strong covalent or hydrogen bonds with inorganic networks, such as silica (B1680970) or metal oxides, which are often prepared via sol-gel processes. researchgate.netmdpi.com
This integration can lead to materials with enhanced thermal stability, mechanical strength, and specific optical or electronic properties. rsc.org The organic component, derived from the cyclohexene diol, can impart flexibility, processability, and specific functionalities to the hybrid material. For instance, by incorporating diols with specific chiralities, it may be possible to create hybrid materials with enantioselective catalytic or separation capabilities.
The sol-gel technique offers a versatile method for preparing these hybrid materials at low temperatures, allowing for the incorporation of thermally sensitive organic molecules. mdpi.com Future research will likely explore the use of functionalized this compound derivatives as building blocks for creating novel hybrid materials with applications in catalysis, sensing, and biomedical devices. csic.es
| Potential Application Area | Role of this compound Derivative | Inorganic Component Example |
| Catalysis | Chiral ligand for asymmetric synthesis | Silica, Titania |
| Sensing | Functionalized surface for selective analyte binding | Gold nanoparticles, Graphene oxide |
| Biomedical Devices | Biocompatible and biodegradable matrix component | Hydroxyapatite, Bioactive glass |
High-Throughput Screening and Combinatorial Approaches for Material Discovery
The vast chemical space that can be explored through the functionalization of this compound necessitates efficient methods for identifying promising new materials. High-throughput screening (HTS) and combinatorial chemistry are powerful tools that enable the rapid synthesis and evaluation of large libraries of compounds.
By systematically varying the functional groups attached to the cyclohexene diol scaffold and combining them with different inorganic components, a combinatorial library of hybrid materials can be generated. These libraries can then be screened for desired properties, such as catalytic activity, optical response, or biological compatibility.
The development of automated synthesis and characterization platforms will be crucial for implementing these high-throughput workflows. This approach will accelerate the discovery of new materials based on this compound with optimized performance for specific applications.
Further Investigation into Biological Relevance and Bio-inspired Applications
Preliminary research on related cyclohexene diol structures has hinted at their potential biological activity. For example, a specific stereoisomer of a diol with a para-menthane skeleton has shown potent antiparkinsonian activity in animal models. researchgate.net This finding suggests that this compound and its derivatives may also possess interesting pharmacological properties.
Future research should focus on a systematic investigation of the biological relevance of this class of compounds. This would involve screening for a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. Understanding the structure-activity relationships will be key to designing and synthesizing new derivatives with enhanced therapeutic potential.
Furthermore, the structure of this compound can serve as a scaffold for the development of bio-inspired materials. For instance, its ability to form hydrogen bonds could be exploited to create self-assembling systems that mimic biological structures. The integration of these molecules into biocompatible materials could also lead to new applications in tissue engineering and drug delivery. mdpi.com
Q & A
Q. What are the established synthetic methodologies for (Cyclohex-2-ene-1,1-diyl)dimethanol, and how do reaction conditions influence yield?
The compound is typically synthesized via condensation reactions. For example, refluxing ethyl acetoacetate with aryl ketones in ethanol using NaOH as a catalyst (4–6 hours, 10% w/w NaOH) followed by recrystallization from methanol yields cyclohexenone derivatives . Key factors affecting yield include:
- Catalyst concentration : Higher NaOH concentrations accelerate enolate formation but may promote side reactions.
- Solvent polarity : Ethanol balances solubility and reactivity; switching to DMF or THF alters reaction kinetics.
- Temperature : Prolonged reflux (>6 hours) can degrade thermally sensitive intermediates.
Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?
- NMR : and NMR identify hydroxyl protons (δ 4.72–4.78 ppm) and cyclopropane carbons (δ 11–30 ppm). Diastereomeric splitting in -NMR distinguishes Z/E isomers .
- Mass spectrometry (ESI) : Molecular ion peaks (e.g., m/z 248.5 [M+H]) confirm molecular weight .
- X-ray crystallography : SHELX programs refine crystal structures, resolving bond angles (e.g., cyclopropane ring strain) and hydrogen-bonding networks .
Q. How is the compound’s stability assessed under varying pH and temperature conditions?
Stability studies involve:
- pH titration : Monitoring hydroxyl group reactivity in acidic (HCl) or basic (NaOH) conditions via UV-Vis or HPLC.
- Thermogravimetric analysis (TGA) : Decomposition temperatures (e.g., ~202°C predicted boiling point) indicate thermal stability .
- Hygroscopicity tests : Exposure to humid environments (e.g., 80% RH) assesses moisture sensitivity.
Advanced Research Questions
Q. What mechanistic insights explain stereochemical outcomes in cyclopropanation reactions involving this compound?
Cyclopropanation via Simmons-Smith or transition-metal catalysis (e.g., Cu, Rh) involves:
- Carbene insertion : Metal-carbene intermediates (e.g., Rh=CH) selectively attack the cyclohexene double bond, favoring cis or trans addition based on steric hindrance .
- Steric effects : Bulky substituents on the cyclohexene ring direct carbene insertion to less hindered positions.
- Computational modeling : DFT calculations (e.g., Gaussian) predict transition-state geometries and regioselectivity .
Q. How can contradictions in reported bioactivity data for derivatives be resolved?
Discrepancies in antimicrobial or cytotoxic activity arise from:
- Purity variations : HPLC or GC-MS validates compound purity (>95% required for reliable assays) .
- Assay conditions : Differences in bacterial strains (e.g., E. coli vs. S. aureus) or incubation times affect MIC values.
- Structural analogs : Minor changes (e.g., bromine substitution at C5) significantly alter bioactivity .
Q. What strategies enable regioselective functionalization of the cyclohexene ring?
- Directing groups : Installing hydroxyl or ester moieties guides electrophilic substitution (e.g., bromination at para positions) .
- Catalytic systems : Pd/Cu bimetallic catalysts promote Suzuki-Miyaura coupling for aryl group introduction .
- Protection/deprotection : Temporary silyl ether protection of hydroxyl groups prevents undesired side reactions during functionalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
